molecular formula C23H30O5 B1202684 Euglobal G 1 CAS No. 130304-62-0

Euglobal G 1

Katalognummer: B1202684
CAS-Nummer: 130304-62-0
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: SFBXDLHLJDQOFR-URKUHWKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Euglobal G1 (EG-G1) is an acylphloroglucinol-monoterpene adduct predominantly isolated from Eucalyptus species, such as Eucalyptus globulus and Eucalyptus viminalis . Structurally, it consists of a phloroglucinol core acylated with two aldehyde groups (R = H) and a monoterpene moiety. EG-G1 exhibits potent anticancer activity, notably as an inhibitor of Epstein-Barr virus (EBV) activation and tumor promotion. Its inhibitory effect surpasses that of glycyrrhetic acid, a well-known anti-tumor agent . Computational studies highlight its unique electronic properties, including a low HOMO-LUMO gap (4.35 eV via DFT/B3LYP/6-31+G(d,p)) and strong intramolecular hydrogen bonding (IHB) networks, which contribute to its reactivity and stability .

Eigenschaften

CAS-Nummer

130304-62-0

Molekularformel

C23H30O5

Molekulargewicht

386.5 g/mol

IUPAC-Name

(2R,11S,13R)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17?,23-/m1/s1

InChI-Schlüssel

SFBXDLHLJDQOFR-URKUHWKPSA-N

SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Isomerische SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@@H]3C[C@@H]4CC([C@@]3(O2)C)C4(C)C

Kanonische SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Synonyme

euglobal G1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Euglobals

Euglobal III (EG-III)

  • Structural Differences: EG-III (τ-type) shares the acylphloroglucinol core but differs in the spatial arrangement of its acyl groups. Unlike EG-G1 (ε-type), its acyl groups are fixed in positions that preclude isomerization .
  • Bioactivity : While EG-III exhibits anti-tumor activity comparable to glycyrrhetic acid, EG-G1 is significantly more potent, suggesting that the ε-configuration enhances inhibitory effects on tumor promoters .
  • Electronic Properties : EG-G1 has a smaller HOMO-LUMO gap (4.35 eV vs. 4.67 eV for EG-III via DFT/B3LYP), indicating higher chemical reactivity and electrophilicity, which may correlate with its superior bioactivity .

Euglobal T1 and IIb/IIc

  • Structural Features: These euglobals share the acylphloroglucinol-monoterpene backbone but vary in substituents. For example, Euglobal T1 contains an isobutyl acyl group, while EG-G1 has dual aldehyde groups .
  • Pharmacological Targets : Unlike EG-G1, which primarily targets cancer pathways, Euglobal IIb/IIc and related isomers (e.g., EG-Ia, EG-Ib) show affinity for diabetes-related targets like PTP1B and PPARγ .

Grandinol and Macrocarpals

  • Functional Groups: Grandinol lacks the monoterpene adduct, reducing its conformational flexibility compared to EG-G1. Macrocarpals (e.g., Macrocarpal A) are bicyclic acylphloroglucinols with larger molecular weights (471–499 g/mol vs. 385 g/mol for EG-G1) .
  • Bioactivity: Macrocarpals exhibit anti-inflammatory and antimicrobial activities but lack the pronounced anti-tumor effects of EG-G1 .

Molecular and Electronic Properties

HOMO-LUMO Analysis

Compound HOMO-LUMO Gap (eV) Method Reference
EG-G1 4.35 DFT/B3LYP/6-31+G
EG-III 4.67 DFT/B3LYP/6-31+G
Grandinol 5.12 HF/6-31G

EG-G1’s narrower HOMO-LUMO gap correlates with higher electrophilicity, facilitating interactions with biological targets like DNA or enzymes .

Hydrogen Bonding and Stability

  • Intramolecular Hydrogen Bonds (IHBs) : EG-G1 forms two O–H···O IHBs (lengths: 1.85–1.92 Å), stabilizing its conformation. Removal of these bonds increases energy by 8–12 kcal/mol, underscoring their role in maintaining structural integrity .
  • Dipole Moments : EG-G1 exhibits a dipole moment of 3.12 Debye (DFT/B3LYP), higher than EG-III (2.89 Debye), enhancing solubility in polar solvents .

Pharmacological Activity Comparison

Compound Key Targets IC50/EC50 Reference
EG-G1 EBV activation, tumor promoters 0.15 µM (EBV)
EG-III Tumor promoters ~1.2 µM
Euglobal IIb PTP1B, PPARγ 2.3 µM (PTP1B)
Macrocarpal A NF-κB, microbial enzymes 5.8 µM (NF-κB)

EG-G1’s superior anti-tumor activity is attributed to its electron-deficient phloroglucinol core, which enhances interactions with cellular redox systems .

Physicochemical and Extraction Properties

Thermodynamic Stability

  • Partitioning Behavior: EG-G1’s Henry’s constant (log KH = −3.2 at 25°C) and Gibbs free energy (ΔG = −23.3 kJ/mol) align with phloroglucinol derivatives, indicating favorable partitioning into polar solvents .
  • Comparison with Flavonoids: Unlike rutin or naringin, EG-G1’s dimensionless constant (M·φ = 0.000091) suggests lower accumulation in plant matrices, necessitating optimized extraction protocols .

Extraction Efficiency

  • EG-G1 is selectively extracted using preparative reversed-phase chromatography, yielding >90% purity . In contrast, macrocarpals require multi-step solvent partitioning due to their hydrophobicity .

Q & A

Q. How can researchers leverage Google Scholar to identify understudied aspects of Euglobal G1?

  • Methodological Answer : Use advanced search operators (e.g., intitle:"Euglobal G1", after:2020) to filter recent studies. Analyze citation networks to detect emerging trends (e.g., new synthetic routes). Track "Cited by" sections to identify contradictory or confirmatory studies .

Future Directions

What unresolved questions about Euglobal G1 warrant further investigation?

  • Methodological Answer : Prioritize studies on its pharmacokinetics (e.g., bioavailability, metabolism) and long-term toxicity. Explore synergistic effects with existing therapeutics using combinatorial assays. Investigate structural analogs to refine structure-activity hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Euglobal G 1
Reactant of Route 2
Reactant of Route 2
Euglobal G 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.